REACTION_CXSMILES
|
[C:1]([C:3]1[N:4]=[CH:5][S:6][CH:7]=1)#[N:2].Cl.[C:9]1(N)[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15]>>[CH:13]1[CH:14]=[CH:9][C:10]2[N:15]=[C:1]([C:3]3[N:4]=[CH:5][S:6][CH:7]=3)[NH:2][C:11]=2[CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1N=CSC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1(=C(C=CC=C1)N)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
201 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
reached 164° C.
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
CUSTOM
|
Details
|
a total of 44 ml of water plus ethylene glycol distillate were removed
|
Type
|
ADDITION
|
Details
|
were added to the solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 125° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)NC(=N2)C3=CSC=N3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |